1-Isopropyl-3-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)urea
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Overview
Description
1-Isopropyl-3-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)urea is a synthetic organic compound with potential applications in various scientific fields. This compound features a urea functional group, a cyclohexyl ring, and a pyridin-2-yloxy substituent, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-3-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)urea typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is synthesized through a series of reactions, starting with the appropriate cyclohexane derivative.
Introduction of the Pyridin-2-yloxy Group: The pyridin-2-yloxy group is introduced via nucleophilic substitution reactions, often using pyridine derivatives and suitable leaving groups.
Urea Formation: The final step involves the reaction of the intermediate with isopropyl isocyanate to form the urea functional group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to increase reaction efficiency.
Temperature and Pressure Control: Maintaining specific temperature and pressure conditions to maximize yield.
Purification Techniques: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-3-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Major Products:
Oxidation Products: Oxides, hydroxyl derivatives.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Isopropyl-3-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: The compound may modulate signaling pathways, enzyme activity, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
1-Isopropyl-3-(cyclohexyl)urea: Lacks the pyridin-2-yloxy group, resulting in different chemical and biological properties.
1-Isopropyl-3-((1r,4r)-4-(pyridin-3-yloxy)cyclohexyl)urea: Similar structure but with a pyridin-3-yloxy group, leading to variations in reactivity and applications.
Uniqueness: 1-Isopropyl-3-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-propan-2-yl-3-(4-pyridin-2-yloxycyclohexyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-11(2)17-15(19)18-12-6-8-13(9-7-12)20-14-5-3-4-10-16-14/h3-5,10-13H,6-9H2,1-2H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZWIDXMTQLGNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1CCC(CC1)OC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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